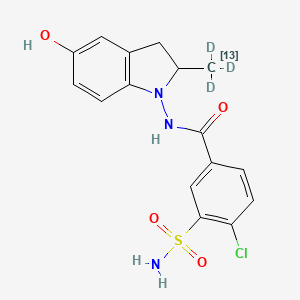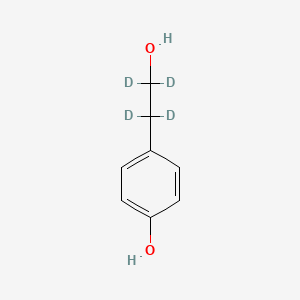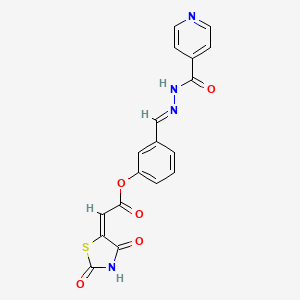
3-Descyano febuxostat-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Descyano febuxostat-d9 is a deuterated derivative of 3-Descyano febuxostat. It is a stable isotope-labeled compound, often used in scientific research for analytical and tracing purposes. The molecular formula of this compound is C15D9H8NO3S, and it has a molecular weight of 300.421 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Descyano febuxostat-d9 involves the incorporation of deuterium atoms into the 3-Descyano febuxostat molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally, the process involves multiple steps of chemical reactions, including deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The production process involves the use of specialized equipment and techniques to handle deuterated compounds. Quality control measures are implemented to verify the isotopic purity and chemical integrity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Descyano febuxostat-d9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products.
Aplicaciones Científicas De Investigación
3-Descyano febuxostat-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways and interactions of febuxostat in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of febuxostat.
Industry: Applied in quality control processes to ensure the consistency and purity of febuxostat products
Mecanismo De Acción
The mechanism of action of 3-Descyano febuxostat-d9 is similar to that of febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid by inhibiting the enzyme xanthine oxidase. This inhibition leads to decreased levels of uric acid in the blood, which is beneficial in the treatment of conditions like gout .
Comparación Con Compuestos Similares
3-Descyano febuxostat-d9 can be compared with other similar compounds, such as:
3-Descyano 3-Bromo-febuxostat-d9: A brominated derivative with similar applications in analytical chemistry.
3-Descyano febuxostat: The non-deuterated version of the compound, used in similar research applications.
Febuxostat Acyl-Β-D-Glucuronide: A metabolite of febuxostat used in pharmacokinetic studies.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in various scientific studies.
Propiedades
Fórmula molecular |
C15H17NO3S |
|---|---|
Peso molecular |
300.42 g/mol |
Nombre IUPAC |
2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)/i1D3,2D3,8D2,9D |
Clave InChI |
ZDKJCYASUIQELO-KIROAFHOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C |
SMILES canónico |
CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)

